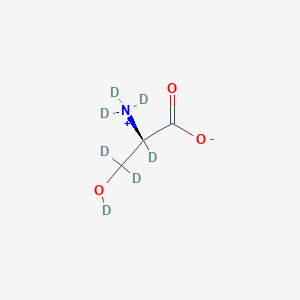

L-serine-d7

Übersicht

Beschreibung

L-serine-d7 is an internal standard for the quantification of L-serine . It is a non-essential amino acid produced from 3-phosphoglycerate in a multistep biosynthesis catalyzed by phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) .

Synthesis Analysis

L-serine is synthesized from 3-phosphoglycerate in a multistep biosynthesis. The enzymes involved in this process are phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) . The first reaction, catalyzed by PGDH, is strongly shifted towards the reagents, and coupling to the following step by PSAT is required to push the equilibrium towards L-serine formation .Molecular Structure Analysis

The molecular formula of L-serine-d7 is C3D7NO3 . The InChi Code is InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D,5D/hD3 .Chemical Reactions Analysis

L-serine is a precursor for the synthesis of the amino acids glycine and cysteine . It also plays a role in the formation of phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate .Physical And Chemical Properties Analysis

L-serine-d7 is a solid substance . It is soluble in water . The molecular weight is 112.1 .Wissenschaftliche Forschungsanwendungen

Importance in Cellular Metabolism

L-serine plays a crucial role in several cellular metabolic pathways. It is a nonessential amino acid vital for the biosynthesis of proteins, neurotransmission, and the synthesis of complex molecules like sphingolipids, phospholipids, and sulphur-containing amino acids. Its hydroxyl side-chain contributes to the polarity of proteins, and it serves as a primary site for binding a phosphate group, which is essential in regulating protein function. L-serine is also a precursor for other amino acids and essential compounds, including phosphatidylserine, sphingomyelin, glycine, and d-serine, emphasizing its central role in cellular metabolism and homeostasis (Holeček, 2022).

Role in Neurobiology

D-serine, derived from L-serine, is a significant neurotransmitter in the human central nervous system (CNS). It binds to N-methyl-D-aspartate receptors (NMDARs), mediating several vital physiological and pathological processes, including synaptic plasticity and neurotoxicity. These functions highlight the essential role of D-serine, a product of L-serine, as a determinant of NMDAR-mediated neurotransmission in the mammalian CNS (Bardaweel et al., 2014).

Implications in Disease and Development

L-serine's significance extends to its involvement in disease and development. Congenital defects in L-serine synthesizing enzymes present with severe neurological abnormalities, underscoring the importance of this pathway in brain development and function. L-serine and its metabolic products are being investigated for therapeutic use in a range of diseases, including primary disorders of serine metabolism, diabetic neuropathy, hyperhomocysteinemia, and neurodegenerative diseases like amyotrophic lateral sclerosis. Its potential as a conditionally essential amino acid, particularly in disorders where humans cannot synthesize L-serine in sufficient quantities, is a subject of ongoing research (de Koning et al., 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-2,3,3-trideuterio-3-deuteriooxy-2-(trideuterioazaniumyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D,5D/hD3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-DTZHYFPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)[O-])(C([2H])([2H])O[2H])[N+]([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2,3,3-trideuterio-3-deuteriooxy-2-(trideuterioazaniumyl)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

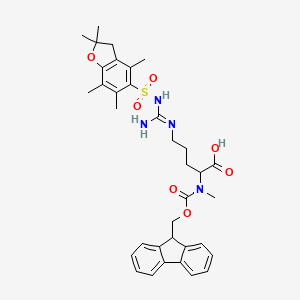

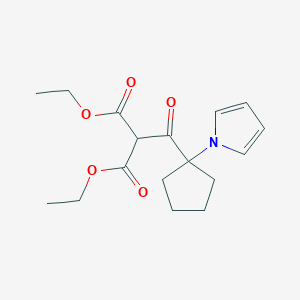

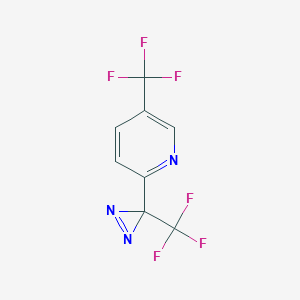

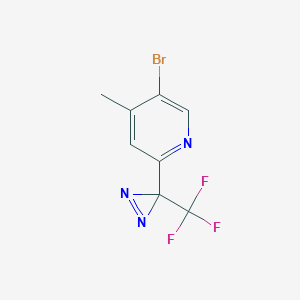

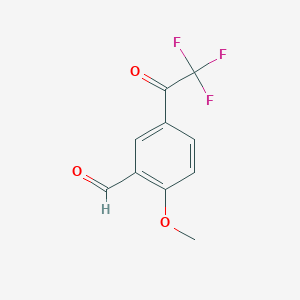

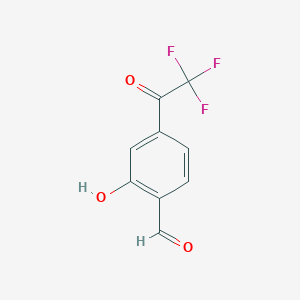

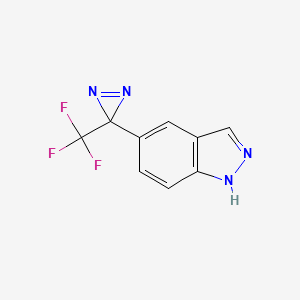

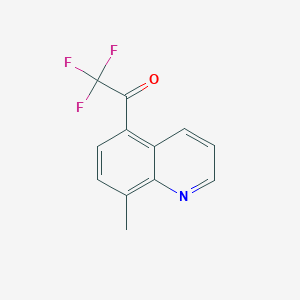

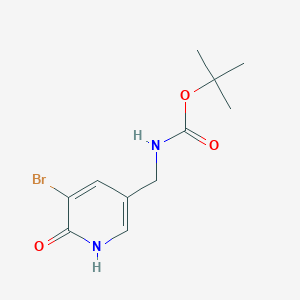

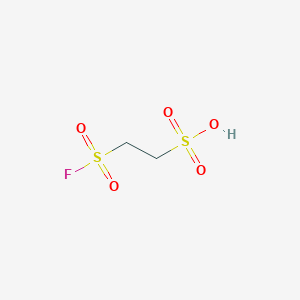

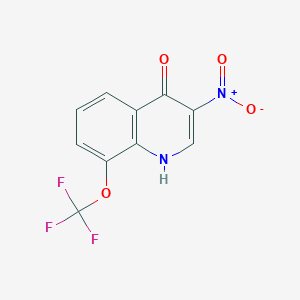

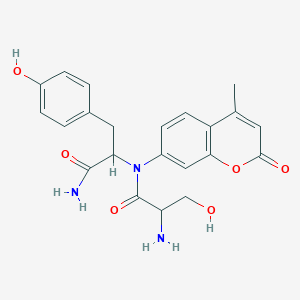

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.